

Analytical Techniques for the Characterization of Aureol

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Compound of Interest

Compound Name: Aureol

Cat. No.: B1238271

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The name "**Aureol**" refers to two distinct natural products, a sesquiterpenoid isolated from the marine sponge *Smenospongia aurea*, and a coumestan-type flavonoid found in various terrestrial plants. This document provides detailed application notes and protocols for the analytical characterization of both of these compounds. The methods described herein are essential for the identification, quantification, and biological evaluation of these molecules in various matrices.

Part 1: Sesquiterpenoid Aureol

The sesquiterpenoid **Aureol** is a marine-derived natural product with reported cytotoxic activities. Its characterization is crucial for further investigation into its therapeutic potential.

Chemical Structure

IUPAC Name: (3aR,4R,8S,8aR)-4,8-dimethyl-2-methylene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-8-ol

Molecular Formula: C₂₁H₃₆O

Molecular Weight: 304.5 g/mol

Analytical Techniques and Protocols

HPLC is a fundamental technique for the isolation and purity assessment of sesquiterpenoid **Aureol** from crude extracts.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

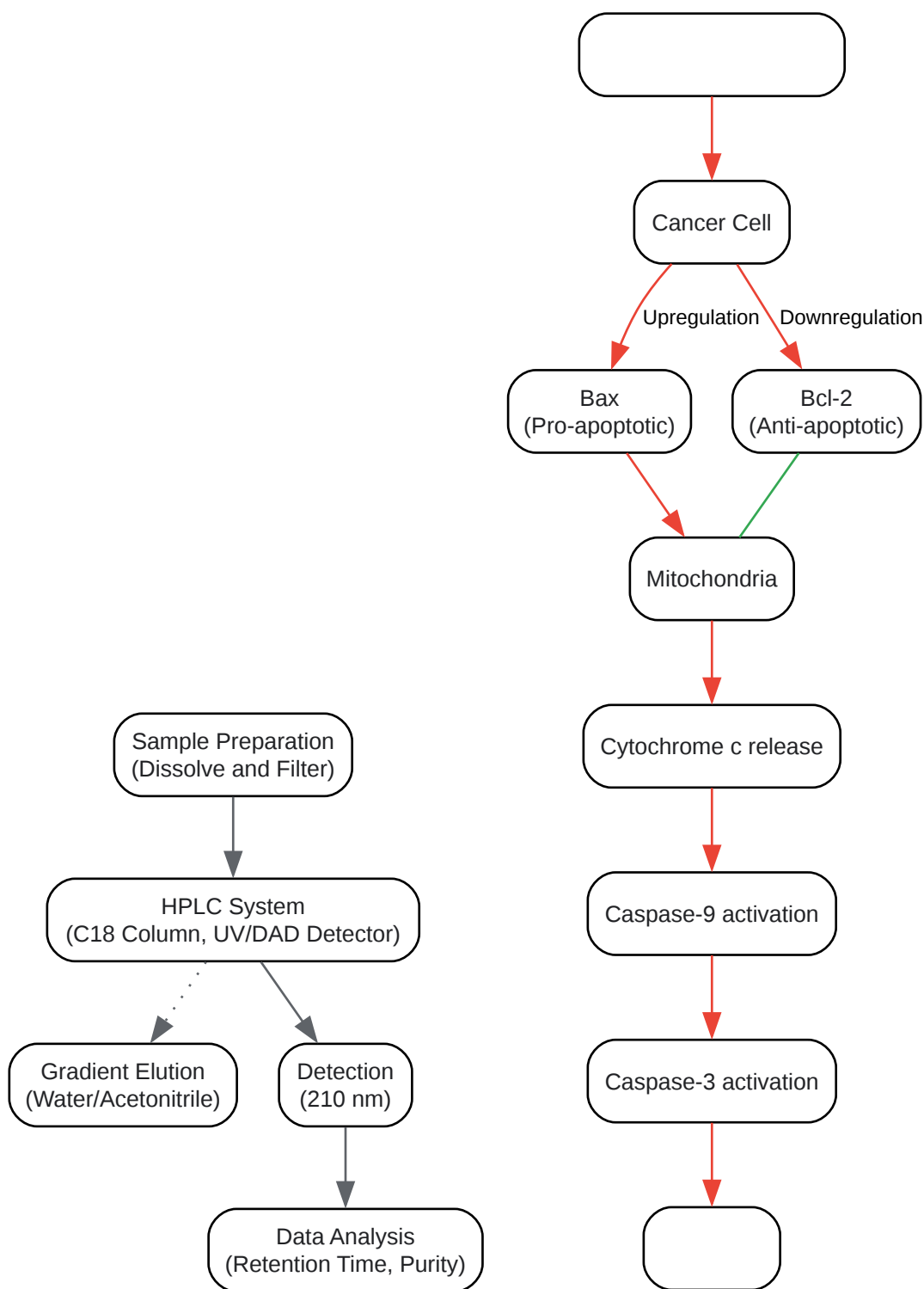
- Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended.
- Mobile Phase: A gradient of acetonitrile and water is typically used.
 - Solvent A: Water
 - Solvent B: Acetonitrile
- Gradient Program:
 - 0-5 min: 70% B
 - 5-25 min: 70% to 100% B
 - 25-30 min: 100% B
 - 30-35 min: 100% to 70% B
 - 35-40 min: 70% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Detection: UV detection at 210 nm.
- Injection Volume: 20 μ L

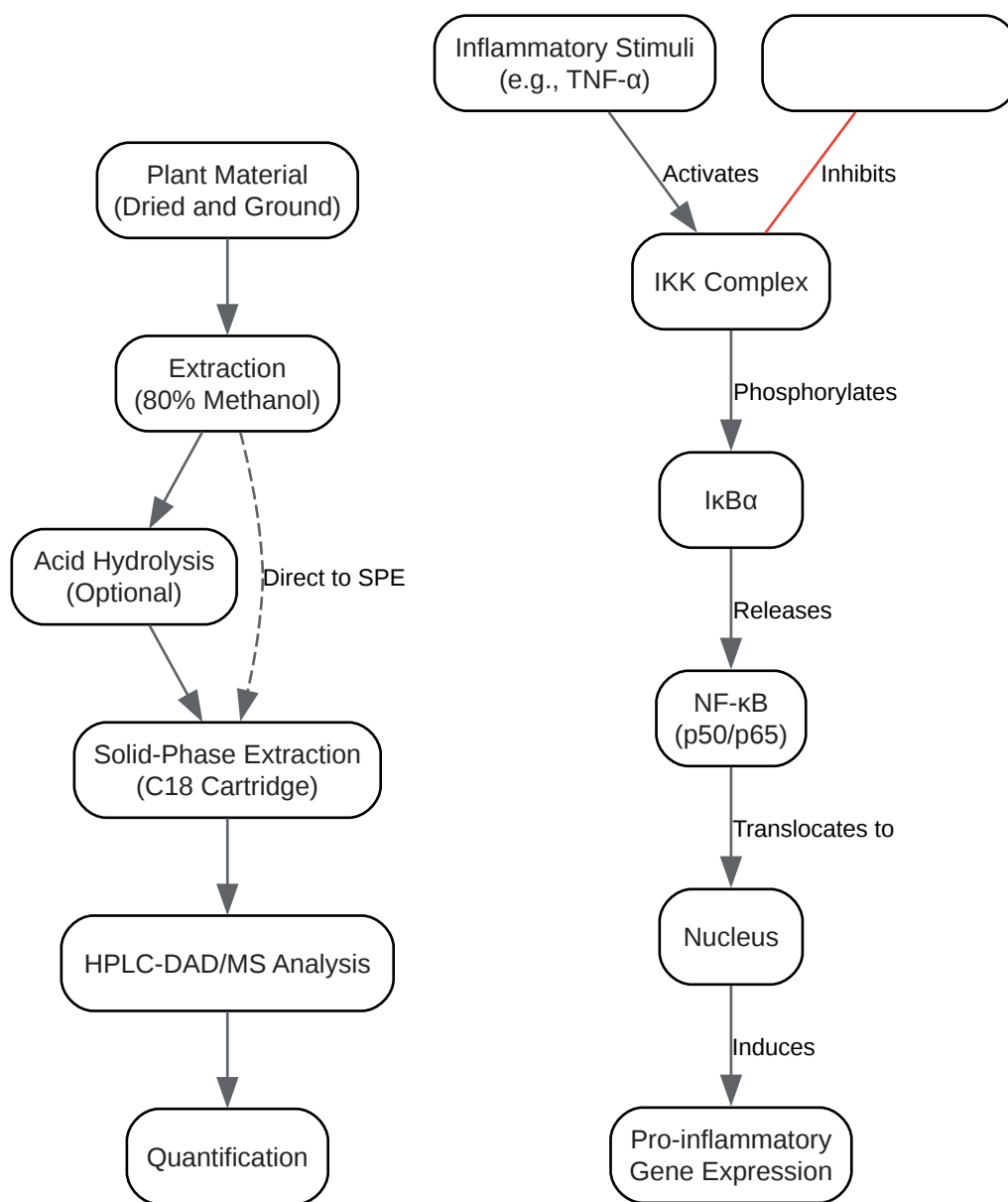
- Sample Preparation: Dissolve the crude or partially purified extract in methanol or acetonitrile, filter through a 0.45 µm syringe filter before injection.

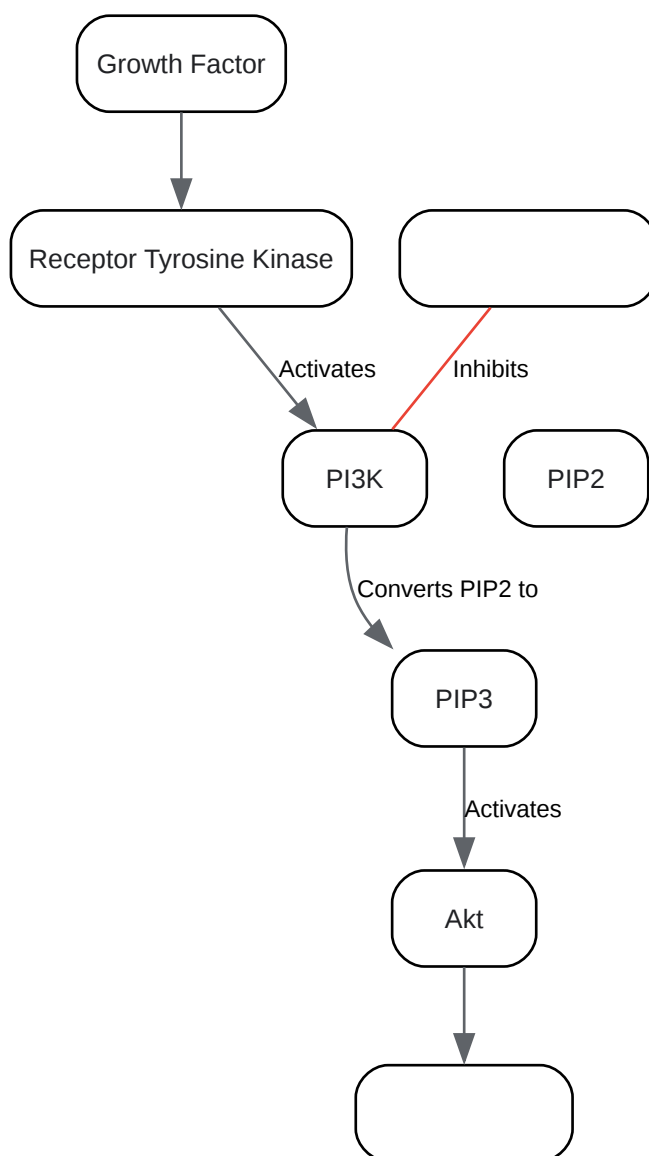
Data Presentation

Parameter	Value
Retention Time (t _R)	Typically elutes in the later part of the gradient due to its hydrophobicity. The exact t _R will depend on the specific column and gradient conditions.
Purity (%)	Determined by the peak area percentage at 210 nm.

Experimental Workflow for HPLC Analysis







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